Cas no 82659-84-5 (methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate)

methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate structure
82659-84-5 structure
Product name:methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
CAS No:82659-84-5
MF:C12H13NO3
Molecular Weight:219.23700
CID:988063
PubChem ID:24857565

methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate 化学的及び物理的性質

名前と識別子

    • methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
    • methyl dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
    • DTXSID301004022
    • methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate
    • 83890-02-2
    • SCHEMBL159785
    • Ethyl-(1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo [4,1,0]hept-3-ene-3-carboxylate
    • methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
    • Methyl 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
    • YBKQIWQAEPMIFG-WPRPVWTQSA-N
    • Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate, 98%
    • (4S,5S)-methyl 5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate
    • 82659-84-5
    • CHEMBL1088273
    • MDL: MFCD00082397
    • インチ: InChI=1S/C12H13NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1
    • InChIKey: YBKQIWQAEPMIFG-WPRPVWTQSA-N
    • SMILES: CC1C(N=C(O1)C2=CC=CC=C2)C(=O)OC

計算された属性

  • 精确分子量: 219.09000
  • 同位素质量: 219.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 47.9Ų

じっけんとくせい

  • Color/Form: 未確定
  • 密度みつど: 1.1825 (rough estimate)
  • ゆうかいてん: 74-76 °C (lit.)
  • Boiling Point: 110-115 °C/0.01 mmHg(lit.)
  • Refractive Index: 1.5270 (estimate)
  • PSA: 47.89000
  • LogP: 0.82910
  • Solubility: 未確定
  • 光学活性: [α]19/D +66°, c = 8 in ethanol

methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38

methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-235631-1g
Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate,
82659-84-5
1g
¥1226.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
292176-1G
methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
82659-84-5 98%
1G
¥1258.45 2022-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-235631-1 g
Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate,
82659-84-5
1g
¥1,226.00 2023-07-10

methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate 関連文献

methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylateに関する追加情報

Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate (CAS No. 82659-84-5): A Comprehensive Overview

Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate, identified by its CAS number 82659-84-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex stereochemistry and structural features, has garnered attention for its potential applications in drug discovery and development. The unique arrangement of substituents and the presence of a chiral center make this compound a valuable candidate for further investigation.

The chemical structure of methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate consists of a dihydrooxazole core, which is a common motif in bioactive molecules. The presence of two stereocenters at the 4th and 5th positions contributes to its enantiomeric purity, which is crucial for many pharmacological applications. The molecule also features a phenyl group at the 2-position, which can influence its interactions with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Studies have shown that the dihydrooxazole scaffold can serve as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The specific stereochemistry of methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate may play a critical role in determining its efficacy and selectivity.

In the context of drug discovery, the synthesis of chiral compounds like methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate is often challenging due to the need for high enantiomeric purity. However, recent methodologies in asymmetric synthesis have made significant strides in facilitating the production of such molecules. These advancements have not only improved the yield but also enhanced the scalability of chiral compound synthesis.

The pharmacological profile of methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate has been explored in several preclinical studies. Initial findings suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in various disease pathways. The phenyl group and the oxazole ring are particularly noteworthy for their potential to modulate biological targets. Further research is ongoing to elucidate the exact mechanisms of action and to identify potential therapeutic applications.

The structural features of this compound also make it an attractive scaffold for derivatization. By modifying specific substituents or introducing new functional groups, researchers can generate libraries of analogs with tailored properties. This approach is often employed in high-throughput screening campaigns to identify lead compounds for drug development.

One particularly interesting aspect of methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate is its solubility profile. The presence of polar functional groups enhances its solubility in both aqueous and organic solvents, making it more amenable to formulation into various dosage forms. This property is crucial for pharmaceutical applications, as it ensures better bioavailability and patient compliance.

The synthesis of this compound involves multiple steps, each requiring careful optimization to achieve high yields and purity. Recent reports highlight novel synthetic routes that have significantly improved the efficiency of producing methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate. These methods often leverage catalytic processes and green chemistry principles to minimize waste and reduce environmental impact.

In conclusion, methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4 oxazolecarboxylate (CAS No. 82659 84 5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable asset in the quest for novel therapeutic agents. Continued investigation into its biological activity and pharmacokinetic properties will be essential to unlock its full potential.

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